molecular formula C17H15FN2OS3 B12054897 2-((4-Fluorobenzyl)thio)-5-((3-methoxybenzyl)thio)-1,3,4-thiadiazole CAS No. 477329-13-8

2-((4-Fluorobenzyl)thio)-5-((3-methoxybenzyl)thio)-1,3,4-thiadiazole

Cat. No.: B12054897
CAS No.: 477329-13-8
M. Wt: 378.5 g/mol
InChI Key: PWORQVBVCQZEFW-UHFFFAOYSA-N
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Description

2-((4-Fluorobenzyl)thio)-5-((3-methoxybenzyl)thio)-1,3,4-thiadiazole is a synthetic organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzyl)thio)-5-((3-methoxybenzyl)thio)-1,3,4-thiadiazole typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

    Substitution Reactions: The thiol group on the thiadiazole ring is then substituted with 4-fluorobenzyl chloride and 3-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This step involves nucleophilic substitution reactions where the thiol group attacks the benzyl chloride, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using industrial reactors and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorobenzyl)thio)-5-((3-methoxybenzyl)thio)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to potentially modify the benzyl groups.

    Substitution: The benzyl groups can be further substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl chlorides, sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified benzyl derivatives.

    Substitution: Various substituted thiadiazoles depending on the reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Thiadiazoles have been studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzyl)thio)-5-((3-methoxybenzyl)thio)-1,3,4-thiadiazole would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The fluorobenzyl and methoxybenzyl groups could enhance its binding affinity to specific molecular targets, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorobenzyl)thio)-5-((3-methoxybenzyl)thio)-1,3,4-thiadiazole
  • 2-((4-Fluorobenzyl)thio)-5-((3-methylbenzyl)thio)-1,3,4-thiadiazole
  • 2-((4-Fluorobenzyl)thio)-5-((3-ethoxybenzyl)thio)-1,3,4-thiadiazole

Uniqueness

The presence of both fluorobenzyl and methoxybenzyl groups in 2-((4-fluorobenzyl)thio)-5-((3-methoxybenzyl)thio)-1,3,4-thiadiazole makes it unique compared to other similar compounds. These groups can significantly influence its chemical reactivity and biological activity, potentially offering advantages in specific applications such as drug development or material science.

Properties

CAS No.

477329-13-8

Molecular Formula

C17H15FN2OS3

Molecular Weight

378.5 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-5-[(3-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C17H15FN2OS3/c1-21-15-4-2-3-13(9-15)11-23-17-20-19-16(24-17)22-10-12-5-7-14(18)8-6-12/h2-9H,10-11H2,1H3

InChI Key

PWORQVBVCQZEFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)F

Origin of Product

United States

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